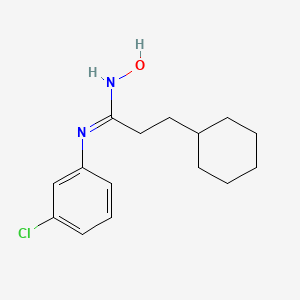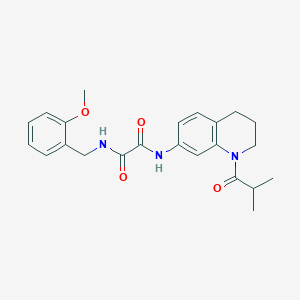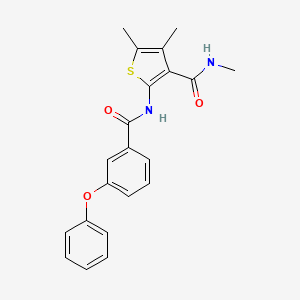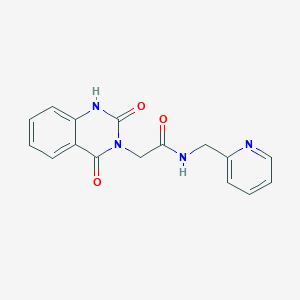![molecular formula C13H12FNO4S2 B2852140 Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate CAS No. 439934-58-4](/img/structure/B2852140.png)
Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, such as “Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate”, often involves heterocyclization of various substrates . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at one position . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . It also contains a sulfonyl group attached to an amino group, which is further connected to a 3-fluoro-4-methylphenyl group.Wirkmechanismus
The mechanism of action of Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and proteins that are involved in the inflammatory, tumor, and diabetic pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, inhibit tumor growth, and improve glucose tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate in lab experiments is its potential application in the field of medicinal chemistry. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and accessibility for researchers.
Zukünftige Richtungen
There are several future directions for the study of Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate. One of the future directions is to study the potential use of this compound in the treatment of Alzheimer's disease. Another future direction is to explore the potential use of this compound in the treatment of other diseases, such as cancer and diabetes. Additionally, future studies could focus on improving the synthesis method of this compound to make it more accessible for researchers.
Synthesemethoden
The synthesis of Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-fluoro-4-methylaniline with chlorosulfonic acid to form 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}aniline. The second step involves the reaction of 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}aniline with thiophene-2-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate has potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4S2/c1-8-3-4-9(7-10(8)14)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYGWGJIDXRAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(dimethylamino)methyl]-1H-indole-4-carboxylic acid hydrochloride](/img/structure/B2852061.png)



![1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol](/img/structure/B2852067.png)
![N-(4-ethoxyphenyl)-4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]benzamide](/img/structure/B2852069.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2852072.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide](/img/structure/B2852077.png)


